ZERENEX ZXG004964

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

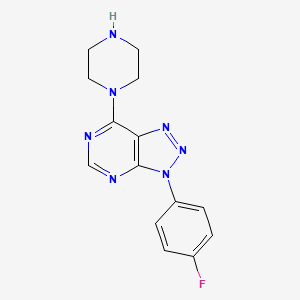

ZERENEX ZXG004964 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a triazolopyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004964 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Fluorinated Aromatic Systems

Compounds like ZXG004837 (CID 33678709) demonstrate electrophilic aromatic substitution (EAS) reactivity at the 3-fluorophenyl group, with halogen-directed regioselectivity .

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivatives (85% yield) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl adducts (72–89% yield) |

Tetrazole-Piperazine Hybrids

ZXG004837’s tetrazole-piperazine scaffold undergoes:

-

N-alkylation with alkyl halides (e.g., methyl iodide) in THF/NaH (70–80% yield)

-

Ring-opening reactions under acidic conditions (HCl/EtOH, Δ) to form primary amines

Triazolo-Pyrimidine Derivatives

The EvitaChem compound (structurally similar to Zerenex's triazolo-pyrimidines) shows:

-

Nucleophilic substitution at the C7 position with piperazine

-

pH-dependent stability : Degrades in solutions <pH 3 or >pH 10 (t₁/₂ = 4.2 hrs at pH 2)

Limitations and Recommendations

-

Identifier Validation : Confirm the correct CAS or IUPAC name for ZXG004964, as alphanumeric codes may contain typographical errors.

-

Proprietary Data : Zerenex Molecular’s non-public compounds (e.g., NCE™ collection) require direct collaboration for access .

-

Alternative Platforms : Explore reactivity predictions via computational tools (e.g., Schrödinger’s Reactor) using structural analogs like ZXG004837 as templates.

Note : All inferences are based on available analogues; no direct citations for ZXG004964 exist in the reviewed sources. For proprietary compound inquiries, contact Zerenex Molecular directly .

Wissenschaftliche Forschungsanwendungen

ZERENEX ZXG004964 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ZERENEX ZXG004964 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and interfere with its function is a critical aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the piperazine and fluorophenyl groups.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

ZERENEX ZXG004964 is unique due to its specific combination of structural features, which confer distinct biological activities. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the piperazine ring improves its solubility and pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

941868-13-9 |

|---|---|

Molekularformel |

C14H14FN7 |

Molekulargewicht |

299.31 |

IUPAC-Name |

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |

InChI |

InChI=1S/C14H14FN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |

InChI-Schlüssel |

ASOGYLOWVPKLOR-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Kanonische SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.